Neodymium fluoride

説明

Structure

2D Structure

特性

CAS番号 |

13709-42-7 |

|---|---|

分子式 |

F3Nd |

分子量 |

201.24 g/mol |

IUPAC名 |

neodymium(3+);trifluoride |

InChI |

InChI=1S/3FH.Nd/h3*1H;/q;;;+3/p-3 |

InChIキー |

XRADHEAKQRNYQQ-UHFFFAOYSA-K |

SMILES |

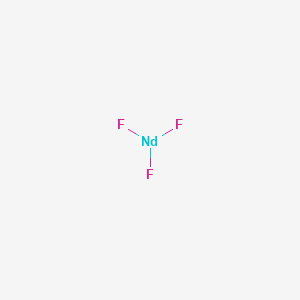

F[Nd](F)F |

正規SMILES |

[F-].[F-].[F-].[Nd+3] |

他のCAS番号 |

13709-42-7 |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Neodymium Fluoride (NdF₃)

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Neodymium fluoride (B91410) (NdF₃) is an inorganic compound that has garnered significant attention across various scientific and technological domains. It is a purplish-pink colored solid known for its high melting point and insolubility in water.[1] As a key member of the rare-earth fluoride family, NdF₃ is integral to the production of high-performance neodymium-iron-boron (NdFeB) permanent magnets, specialty fluoride glasses, and advanced laser systems.[1][2]

For professionals in drug development and biomedical research, the unique optical properties and biocompatibility of rare-earth fluorides make them promising candidates for advanced applications. Neodymium fluoride nanoparticles, in particular, are being explored for their potential in high-resolution bioimaging and as carriers for targeted drug delivery systems.[3] This guide provides a comprehensive technical overview of the chemical formula, crystal structure, properties, and experimental protocols related to NdF₃, with a focus on its relevance to modern research and development.

Chemical Formula and Properties

The chemical formula for this compound is NdF₃ .[1][2][4][5] It is also commonly referred to as Neodymium(III) fluoride or neodymium trifluoride.[1][6] The compound consists of one neodymium cation (Nd³⁺) and three fluoride anions (F⁻).

Physical and Chemical Properties

The fundamental physical and chemical properties of NdF₃ are summarized in the table below, providing a baseline for its handling and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Weight | 201.24 g/mol | [2][4] |

| Appearance | White to light purple/pink crystalline solid | [1][2] |

| Density | 6.5 g/cm³ | [1][2] |

| Melting Point | ~1,374 - 1,380 °C | [1][2] |

| Boiling Point | 2300 °C (Sublimes at high temperatures) | [2][6] |

| Solubility | Insoluble in water; Soluble in strong acids (e.g., HCl, HNO₃) | [2][7] |

| Crystal Structure | Hexagonal (Tysonite-type) | [2][7] |

Crystal Structure of this compound

This compound crystallizes in the hexagonal system, adopting the tysonite (LaF₃) structure.[2][5] This structure is characteristic of many trifluorides of the larger rare-earth elements.[8]

The coordination geometry for the neodymium ion (Nd³⁺) is a key feature of this structure. Each Nd³⁺ ion is 9-coordinate, surrounded by nine fluoride ions in a tricapped trigonal prismatic arrangement.[1][6] This high coordination number is a result of the ionic bonding and the relative sizes of the Nd³⁺ and F⁻ ions.

Crystallographic Data

The precise arrangement of atoms in the NdF₃ crystal is defined by its space group and lattice parameters. While several space groups can describe the hexagonal structure, P-3c1 is commonly cited for the tysonite structure type.[5] Another possible space group identified for NdF₃ is P6₃/mcm.[4]

| Parameter | Value (P-3c1 Structure Type) | Value (P6₃/mcm Structure) | Reference(s) |

| Crystal System | Trigonal (Hexagonal lattice) | Hexagonal | [5] |

| Space Group | P-3c1 (No. 165) | P6₃/mcm (No. 193) | [5] |

| Lattice Constant a | ~7.03 Å | 7.11 Å | [5] |

| Lattice Constant c | ~7.20 Å | 7.09 Å | [5] |

| Formula Units (Z) | 6 | - | [5] |

Note: Lattice parameters can vary slightly based on the synthesis method and experimental conditions. The values presented are representative.

Experimental Protocols

The synthesis and characterization of NdF₃ are critical for obtaining material with the desired purity, particle size, and crystallinity for research applications.

Synthesis of NdF₃

Two common laboratory-scale methods for synthesizing this compound are aqueous precipitation and solid-state reaction.

This method is effective for producing hydrated NdF₃, which can be subsequently dehydrated.[1]

-

Precursor Preparation: Prepare a 0.5 M solution of neodymium(III) nitrate (B79036) (Nd(NO₃)₃) in deionized water.

-

Precipitation: While stirring vigorously, slowly add a stoichiometric equivalent of 40% hydrofluoric acid (HF) to the neodymium nitrate solution. The reaction is: Nd(NO₃)₃(aq) + 3 HF(aq) → NdF₃·xH₂O(s) + 3 HNO₃(aq)[1]

-

Aging: Allow the resulting precipitate to age in the mother liquor for 2-4 hours to ensure complete reaction and improve crystallinity.

-

Isolation: Separate the purplish-pink precipitate by centrifugation or vacuum filtration.

-

Washing: Wash the collected solid multiple times with deionized water to remove residual nitric acid and unreacted precursors, followed by a final wash with ethanol.

-

Drying: Dry the product in a vacuum oven at 80-100 °C for 12 hours to yield NdF₃ hydrate. Anhydrous NdF₃ can be obtained by careful heating of the hydrate.[1]

This method uses a solid fluorinating agent and is suitable for producing anhydrous NdF₃ directly.

-

Precursor Preparation: Thoroughly mix neodymium(III) oxide (Nd₂O₃) powder with ammonium (B1175870) hydrofluoride (NH₄HF₂) in a 1:8 molar ratio in an agate mortar. A 10% excess of the fluorinating agent is recommended to ensure complete conversion.

-

Reaction: Place the mixture in a graphite (B72142) or platinum crucible and heat in a horizontal tube furnace under an inert atmosphere (e.g., argon).

-

Heating Profile:

-

Ramp the temperature to 200 °C at a rate of 5 °C/min and hold for 1 hour to initiate the reaction.

-

Ramp the temperature to 600 °C at a rate of 1-2 °C/min and hold for 2-3 hours to ensure complete fluorination and removal of byproducts (NH₃, H₂O) and excess NH₄HF₂.

-

-

Cooling: Allow the furnace to cool naturally to room temperature.

-

Product Collection: The resulting white or light purple powder is anhydrous NdF₃.

Characterization by Powder X-ray Diffraction (PXRD)

PXRD is the primary technique used to confirm the crystalline phase and determine the lattice parameters of the synthesized NdF₃.

-

Sample Preparation: Finely grind a small amount of the synthesized NdF₃ powder using an agate mortar and pestle to ensure random crystal orientation.

-

Data Collection:

-

Mount the powdered sample on a zero-background sample holder.

-

Use a powder diffractometer with Cu Kα radiation (λ = 1.5406 Å).

-

Scan the sample over a 2θ range of 10° to 80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

-

Data Analysis:

-

Identify the peak positions (2θ values) in the resulting diffractogram.

-

Compare the experimental diffraction pattern with standard patterns from crystallographic databases (e.g., Powder Diffraction File, PDF) to confirm the NdF₃ tysonite phase.

-

Perform Rietveld refinement on the diffraction data to accurately determine the lattice parameters (a, c) and confirm the space group.

-

References

- 1. aflow.org [aflow.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. WebElements Periodic Table » Neodymium » neodymium trifluoride [winter.group.shef.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. fujc.pp.ua [fujc.pp.ua]

- 8. next-gen.materialsproject.org [next-gen.materialsproject.org]

An In-depth Technical Guide to the Physical Properties of Anhydrous Neodymium Fluoride

For Researchers, Scientists, and Drug Development Professionals

Anhydrous Neodymium Fluoride (B91410) (NdF₃) is an inorganic compound that is the subject of significant interest across various scientific and industrial fields, including materials science, optics, and metallurgy.[1][2] This technical guide provides a comprehensive overview of its core physical properties, experimental protocols for its synthesis and characterization, and the fundamental relationships between its structure and functional characteristics.

Core Physical Properties of Anhydrous Neodymium Fluoride

Anhydrous this compound is a crystalline solid, typically appearing as a pink or purplish powder.[1][3][4] Its physical characteristics make it suitable for a range of high-technology applications.[5]

| Property | Value |

| Molecular Formula | NdF₃ |

| Molecular Weight | 201.24 g/mol [1][3][6] |

| Appearance | Pink, purplish-pink, or white crystalline powder[1][3][4] |

| Crystal Structure | Hexagonal (tysonite structure)[3][7] |

| Density | 6.5 - 6.65 g/cm³ at 25°C[1][3][4][8] |

| Melting Point | 1374 - 1410 °C[3][6][8][9][10] |

| Boiling Point | Approximately 2300 °C[1][9][11] |

| Solubility | Insoluble in water; soluble in strong acids[3][5][8] |

| Refractive Index | ~1.61 at 500 nm[12][13][14] |

| Transparency Range | 170 nm - 14 µm[12][13][15] |

Experimental Protocols

The synthesis and characterization of anhydrous NdF₃ are critical for obtaining high-purity material with the desired properties for specific applications.

Synthesis of Anhydrous this compound

Several methods are employed for the synthesis of anhydrous NdF₃.

-

Wet Chemical Precipitation from Aqueous Solution: This method involves the reaction of a water-soluble neodymium salt, such as neodymium nitrate (B79036) (Nd(NO₃)₃), with hydrofluoric acid (HF).[4] The highly insoluble NdF₃ precipitates out of the solution as a hydrate (B1144303).[4] The reaction is as follows:

Nd(NO₃)₃(aq) + 3HF(aq) → NdF₃·½H₂O(s) + 3HNO₃(aq)[4]

The resulting hydrate can then be dehydrated by heating to obtain the anhydrous form.[4]

-

Reaction of Neodymium Oxide with Hydrofluoric Acid: Neodymium(III) oxide (Nd₂O₃) can be reacted with hydrofluoric acid to produce this compound and water.[4]

Nd₂O₃(s) + 6HF(aq) → 2NdF₃(s) + 3H₂O(l)[4]

-

Solid-Phase Fluorination with Ammonium (B1175870) Hydrofluoride: This method utilizes ammonium hydrofluoride (NH₄HF₂) as the fluorinating agent for neodymium oxide.[16] The raw materials, Nd₂O₃ and NH₄HF₂ powders, are mixed and heated.[16] The process is carried out at elevated temperatures to ensure the complete removal of excess ammonium fluoride and the conversion of any intermediate phases to anhydrous NdF₃.[16]

Characterization of Anhydrous this compound

Standard solid-state characterization techniques are used to verify the purity, crystal structure, and properties of the synthesized NdF₃.

-

X-ray Diffraction (XRD): This is the primary technique used to confirm the crystalline phase and determine the lattice parameters of the hexagonal tysonite structure of NdF₃.

-

Scanning Electron Microscopy (SEM): SEM is used to analyze the morphology and particle size of the NdF₃ powder.

-

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These thermal analysis techniques are used to determine the melting point and assess the thermal stability of the compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy and Raman Spectroscopy: These vibrational spectroscopy methods can be used to study the bonding and local structure of the material.

-

UV-Vis-NIR Spectroscopy: This technique is employed to measure the optical transparency range and identify the characteristic absorption bands of the Nd³⁺ ion in the material.

Visualizations

Caption: Experimental workflow for the synthesis and characterization of anhydrous NdF₃.

Caption: Relationship between NdF₃ crystal structure and its optical properties and applications.

Conclusion

Anhydrous this compound is a material with a unique combination of physical properties that make it indispensable in several advanced technological applications. Its high melting point, chemical stability, and distinct optical characteristics, which are a direct consequence of its hexagonal crystal structure, are particularly noteworthy.[6][17] The synthesis and characterization protocols outlined in this guide provide a foundation for producing and verifying high-purity NdF₃ for research and industrial purposes. A thorough understanding of these properties is essential for the continued development of novel applications for this versatile rare earth fluoride.

References

- 1. chemimpex.com [chemimpex.com]

- 2. A Full-Spectrum Look at Neodymium Compounds: From Oxides to Fluorides [stanfordmaterials.com]

- 3. Neodymium (III) Fluoride (NdF3) - GESmaterials [gesmaterials.com]

- 4. Neodymium(III) fluoride - Wikipedia [en.wikipedia.org]

- 5. nanokar.com [nanokar.com]

- 6. This compound Latest Price, this compound Manufacturer in Sichuan , China [rarearthchemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. heegermaterials.com [heegermaterials.com]

- 9. This compound - ESPI Metals [espimetals.com]

- 10. This compound NdF3_this compound NdF3 from China manufacturer_Liche Opto Co., Ltd.|Chemical|Material [en.licheopto.com]

- 11. chemsavers.com [chemsavers.com]

- 12. aemree.com [aemree.com]

- 13. Neodymium (III) Fluoride (NdF3) | Advanced Refractory Solutions [metalmaterialsforsale.com]

- 14. phelly.com [phelly.com]

- 15. emdgroup.com [emdgroup.com]

- 16. mdpi.com [mdpi.com]

- 17. This compound (NdF3) Evaporation Material Supplier [attelements.com]

Unveiling the Atomic Architecture: A Technical Guide to Neodymium Fluoride (NdF₃) Crystal Lattice Parameters

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal lattice parameters of Neodymium Fluoride (NdF₃), a material of significant interest in various scientific and technological fields. This document summarizes key quantitative data, details experimental methodologies for crystal structure determination, and presents visual representations of the experimental workflow and crystal structure to facilitate a deeper understanding.

Core Data: Crystal Lattice Parameters of NdF₃

This compound predominantly crystallizes in the hexagonal and trigonal crystal systems, often exhibiting the tysonite structure. The precise lattice parameters can vary slightly depending on the synthetic method and analytical conditions. The following table summarizes experimentally determined and computationally predicted lattice parameters from various sources.

| Crystal System | Space Group | a (Å) | c (Å) | α (°) | β (°) | γ (°) | Data Source |

| Hexagonal | P6₃/mcm (193) | 7.11 | 7.09 | 90 | 90 | 120 | Materials Project[1] |

| Trigonal | P-3c1 (165) | 7.088 | 7.277 | 90 | 90 | 120 | Materials Project[2][3] |

| Trigonal | P-3c1 | Ambient Pressure | ~7.05 | ~7.25 | 90 | 90 | 120 |

Experimental Protocols: Determining Lattice Parameters

The determination of NdF₃ crystal lattice parameters is primarily achieved through X-ray Diffraction (XRD) techniques, with the resulting data often analyzed using Rietveld refinement.

Sample Preparation

High-quality, single-phase NdF₃ powder is essential for accurate XRD analysis. A common synthesis route involves the reaction of Neodymium(III) oxide (Nd₂O₃) with a fluorinating agent such as hydrofluoric acid (HF). The resulting precipitate is then washed and dried to obtain pure NdF₃ powder. Mechanosynthesis, a method involving high-energy ball milling of precursor oxides, can also be employed to produce nanocrystalline NdFeO₃ at room temperature.[4]

X-ray Diffraction (XRD) Data Collection

Powder X-ray diffraction is the standard method for determining the crystal structure of polycrystalline materials like NdF₃.

-

Instrumentation: A powder diffractometer equipped with a monochromatic X-ray source (commonly Cu Kα radiation) is used.

-

Sample Mounting: A thin layer of the finely ground NdF₃ powder is mounted on a sample holder. It is crucial to ensure a flat, smooth surface and random orientation of the crystallites to minimize preferred orientation effects.

-

Data Acquisition: The sample is irradiated with the X-ray beam, and the diffracted X-rays are detected at various angles (2θ). The instrument scans through a range of 2θ angles, recording the intensity of the diffracted X-rays at each step. The resulting plot of intensity versus 2θ is the diffraction pattern.

Data Analysis: The Rietveld Refinement Method

The Rietveld method is a powerful technique for analyzing powder diffraction data to refine the crystal structure parameters.[5][6]

-

Initial Model: The refinement process begins with an initial structural model, which includes the space group, approximate lattice parameters, and atomic positions. For NdF₃, a model based on the tysonite structure is typically used.[7]

-

Least-Squares Refinement: A theoretical diffraction pattern is calculated from the initial model. The Rietveld software then uses a least-squares algorithm to minimize the difference between the calculated and the experimental diffraction patterns.[5]

-

Parameter Refinement: During the refinement process, various parameters are adjusted to improve the fit, including:

-

Lattice parameters (a, c)

-

Atomic coordinates

-

Peak shape parameters

-

Background parameters

-

Preferred orientation parameters

-

-

Convergence: The refinement is considered complete when the calculated pattern closely matches the experimental data, and the refinement parameters have converged to stable values. The quality of the fit is assessed using statistical indicators such as the R-weighted pattern (Rwp) and goodness-of-fit (χ²) values.

Visualizing the Process and Structure

To further elucidate the experimental and structural aspects of NdF₃ characterization, the following diagrams have been generated using the DOT language.

References

- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 2. mp-254: NdF3 (trigonal, P-3c1, 165) [legacy.materialsproject.org]

- 3. Materials Data on NdF3 by Materials Project (Dataset) | OSTI.GOV [osti.gov]

- 4. scielo.br [scielo.br]

- 5. Rietveld refinement - Wikipedia [en.wikipedia.org]

- 6. MyScope [myscope.training]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Optical Properties of Neodymium Fluoride Single Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core optical properties of Neodymium Fluoride (B91410) (NdF₃) single crystals. It is designed to be a valuable resource for researchers and professionals working in fields where the precise control and understanding of light-matter interactions are paramount. This document consolidates key quantitative data, details experimental methodologies for characterization, and presents visual representations of experimental workflows.

Introduction

Neodymium Fluoride (NdF₃) is a crystalline ionic compound of Neodymium and Fluorine that has garnered significant interest due to its unique optical characteristics. As a member of the rare-earth fluoride family, it exhibits excellent transparency from the deep ultraviolet (DUV) to the mid-infrared (mid-IR) regions of the electromagnetic spectrum.[1] Its distinct absorption and emission features, arising from the 4f electronic transitions of the Neodymium (Nd³⁺) ion, make it a promising material for various photonic applications, including lasers, scintillators, and optical coatings. This guide delves into the fundamental optical parameters of NdF₃ single crystals, providing the detailed data and procedural insights necessary for advanced research and development.

Physicochemical Properties

A foundational understanding of the physicochemical properties of NdF₃ is essential for its application and for the growth of high-quality single crystals.

| Property | Value | References |

| Chemical Formula | NdF₃ | [1] |

| Molecular Weight | 201.24 g/mol | |

| Crystal System | Hexagonal | |

| Appearance | Purple-pink colored solid | |

| Density | ~6.5 g/cm³ | |

| Melting Point | 1374 °C | |

| Boiling Point | 2300 °C |

Optical Properties

The optical properties of NdF₃ are primarily dictated by the electronic structure of the Nd³⁺ ion within the crystal lattice. These properties are crucial for designing and modeling optical components and systems.

Refractive Index and Dispersion

Precise measurement of the refractive index of an anisotropic crystal like NdF₃ requires specialized techniques that can determine the ordinary and extraordinary refractive indices.[2][3][4][5]

Transmission and Absorption

NdF₃ single crystals exhibit a wide range of transparency, extending from approximately 170 nm in the DUV to 14 µm in the mid-IR .[1] This broad transmission window makes them suitable for applications spanning a significant portion of the electromagnetic spectrum.

The absorption spectrum of NdF₃ is characterized by a series of sharp, narrow absorption bands corresponding to the f-f electronic transitions of the Nd³⁺ ion from the ⁴I₉/₂ ground state to various excited states. Weak absorption bands are observed in the visible range at approximately 353 nm, 520 nm, and 575-580 nm .[1] More intense absorption occurs in the near-infrared region, which is particularly relevant for laser applications.

Table of Key Absorption Bands:

| Wavelength (nm) | Transition |

|---|---|

| ~353 | ⁴I₉/₂ → ⁴D₃/₂, ⁴D₅/₂ |

| ~520 | ⁴I₉/₂ → ²G₉/₂, ⁴G₇/₂ |

| ~580 | ⁴I₉/₂ → ⁴G₅/₂, ²G₇/₂ |

| ~740 | ⁴I₉/₂ → ⁴F₇/₂, ⁴S₃/₂ |

| ~800 | ⁴I₉/₂ → ⁴F₅/₂, ²H₉/₂ |

| ~870 | ⁴I₉/₂ → ⁴F₃/₂ |

Luminescence

Upon excitation with a suitable light source, NdF₃ exhibits characteristic luminescence, primarily in the near-infrared region. The most prominent emission bands originate from the ⁴F₃/₂ metastable state to the lower-lying ⁴Iⱼ manifolds.

Table of Key Emission Bands:

| Wavelength (nm) | Transition |

|---|---|

| ~863 - 890 | ⁴F₃/₂ → ⁴I₉/₂ |

| ~1050 - 1064 | ⁴F₃/₂ → ⁴I₁₁/₂ |

| ~1320 - 1350 | ⁴F₃/₂ → ⁴I₁₃/₂ |

The fluorescence lifetime of the ⁴F₃/₂ level is a crucial parameter for laser applications as it determines the energy storage capability of the material. While specific data for pure NdF₃ single crystals is scarce, the lifetime of Nd³⁺ in various fluoride hosts is typically in the range of several hundred microseconds.[6][7][8][9][10] The luminescence quantum yield , which is the ratio of emitted photons to absorbed photons, is another critical factor for assessing the efficiency of the material as a light emitter.[11]

Experimental Protocols

The accurate characterization of the optical properties of NdF₃ single crystals relies on well-defined experimental procedures. This section outlines the general methodologies for crystal growth and optical measurements.

Single Crystal Growth

High-quality single crystals are essential for obtaining reliable optical data. The Bridgman-Stockbarger and Czochralski methods are two common techniques for growing rare-earth fluoride crystals from the melt.[12][13][14][15][16][17][18][19][20][21][22]

4.1.1 Bridgman-Stockbarger Method

The Bridgman-Stockbarger technique involves the directional solidification of a molten material in a sealed crucible.

-

Raw Material Preparation: High-purity NdF₃ powder is used as the starting material. It is often pre-treated to remove any moisture or impurities.

-

Crucible: A non-reactive crucible material, such as platinum or graphite, is required. The crucible is typically designed with a conical tip to promote single-crystal nucleation.

-

Atmosphere: The growth is carried out under a controlled atmosphere, often a vacuum or an inert gas like argon, to prevent contamination and decomposition of the material at high temperatures. A reactive atmosphere containing fluorine may also be used to maintain stoichiometry.

-

Growth Process: The crucible containing the NdF₃ powder is placed in a multi-zone furnace. It is first heated above the melting point of NdF₃ (1374 °C) to ensure complete melting. The crucible is then slowly lowered through a temperature gradient. Solidification begins at the conical tip, and a single crystal grows upwards as the crucible moves into the cooler zone.

-

Cooling: After the entire melt has solidified, the crystal is slowly cooled to room temperature to minimize thermal stress and prevent cracking.

4.1.2 Czochralski Method

The Czochralski method involves pulling a single crystal from a melt.[12][15][18][19][23]

-

Melt Preparation: High-purity NdF₃ raw material is melted in a suitable crucible (e.g., iridium or platinum) using induction or resistance heating.

-

Seeding: A small, high-quality seed crystal of NdF₃ is brought into contact with the surface of the melt.

-

Pulling and Rotation: The seed crystal is slowly pulled upwards while being rotated. The pulling rate and rotation speed are carefully controlled to maintain a stable crystal diameter.

-

Atmosphere: Similar to the Bridgman method, a controlled atmosphere is crucial. For fluorides, a reactive atmosphere containing CF₄ is often used to prevent oxide formation.[12]

-

Temperature Control: Precise control of the temperature gradients at the solid-liquid interface is essential for growing high-quality crystals.

-

Cooling: The grown crystal is slowly cooled to room temperature.

Optical Characterization

4.2.1 Refractive Index Measurement

The minimum deviation method using a prism-shaped crystal is a standard technique for accurately measuring the refractive index.[24]

-

Sample Preparation: A prism with a known apex angle is fabricated from the NdF₃ single crystal. The surfaces of the prism must be polished to a high optical quality.

-

Instrumentation: A goniometer-spectrometer is used. A light source providing monochromatic light at various wavelengths is required.

-

Procedure:

-

The prism is mounted on the goniometer table.

-

The angle of the prism (A) is accurately measured.

-

For a given wavelength, the angle of minimum deviation (δ_min) is determined by rotating the prism and observing the angle of the emergent beam.

-

The refractive index (n) is calculated using the formula: n = sin((A + δ_min)/2) / sin(A/2)

-

-

Anisotropic Crystals: For anisotropic crystals like NdF₃, this measurement needs to be performed for different polarizations of light to determine the ordinary (nₒ) and extraordinary (nₑ) refractive indices.

4.2.2 Absorption and Transmission Spectroscopy

A dual-beam UV-Vis-NIR spectrophotometer is typically used to measure the absorption and transmission spectra of solid samples.[25][26][27]

-

Sample Preparation: A thin, polished, parallel-sided slice of the NdF₃ single crystal is prepared. The thickness of the sample should be chosen to ensure that the absorbance is within the dynamic range of the spectrophotometer.

-

Instrumentation: A spectrophotometer equipped with a sample holder for solid samples is used. An integrating sphere accessory can be beneficial for measuring scattering samples.

-

Procedure:

-

A baseline spectrum is recorded with no sample in the beam path (for transmission) or with a reference mirror (for reflection).

-

The NdF₃ crystal is placed in the sample beam path.

-

The transmission or absorption spectrum is recorded over the desired wavelength range (typically 200 nm to 2500 nm or broader).

-

The absorbance (A) is related to the transmittance (T) by A = -log(T). The absorption coefficient (α) can be calculated using the Beer-Lambert law: α = A / (l * log₁₀(e)), where l is the path length (sample thickness).

-

4.2.3 Luminescence Spectroscopy

Luminescence spectroscopy involves measuring the emission of light from the sample after excitation.

-

Instrumentation: A spectrofluorometer is used, which consists of an excitation source (e.g., xenon lamp, laser), a monochromator for selecting the excitation wavelength, a sample holder, a second monochromator for analyzing the emitted light, and a detector (e.g., a photomultiplier tube).

-

Excitation and Emission Spectra:

-

To record an emission spectrum , the excitation wavelength is fixed, and the emission monochromator is scanned over a range of wavelengths.

-

To record an excitation spectrum , the emission wavelength is fixed, and the excitation monochromator is scanned.

-

-

Procedure:

-

The NdF₃ crystal is placed in the sample holder.

-

For the emission spectrum, the excitation wavelength is set to one of the absorption bands of Nd³⁺. The emission is then scanned over the expected emission range.

-

For the excitation spectrum, the emission is monitored at the peak of a characteristic Nd³⁺ emission line, and the excitation wavelength is scanned.

-

4.2.4 Fluorescence Lifetime Measurement

Time-resolved fluorescence spectroscopy is used to measure the decay of the luminescence intensity after pulsed excitation.[6][7][8][9][10]

-

Instrumentation: This typically involves a pulsed light source (e.g., a pulsed laser or a flash lamp), a fast photodetector (e.g., a photomultiplier tube or an avalanche photodiode), and time-correlated single-photon counting (TCSPC) electronics or a fast oscilloscope.

-

Procedure:

-

The NdF₃ crystal is excited with a short pulse of light at a wavelength corresponding to an absorption band.

-

The emitted fluorescence is collected by the detector.

-

The time delay between the excitation pulse and the arrival of the fluorescence photons is measured and histogrammed over many pulses.

-

The resulting fluorescence decay curve is fitted to an exponential function to determine the fluorescence lifetime (τ). For a single exponential decay, the intensity I(t) at time t is given by I(t) = I₀ * exp(-t/τ), where I₀ is the initial intensity.

-

Visualizations of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key experimental procedures described in this guide.

Conclusion

This technical guide has provided a detailed overview of the optical properties of this compound single crystals, including their refractive index, transmission, absorption, and luminescence characteristics. The experimental protocols for crystal growth and optical characterization have been outlined to serve as a practical resource for researchers. The presented data and methodologies are intended to facilitate the further investigation and application of NdF₃ in advanced photonic technologies. While this guide consolidates currently available information, further research is encouraged to populate a more comprehensive dataset, particularly regarding the dispersion of the refractive index and the quantum efficiency of luminescence.

References

- 1. emdgroup.com [emdgroup.com]

- 2. Refractive Index Measurement of Isotropic, Anisotropic, and Nonlinear Media [opg.optica.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. researchgate.net [researchgate.net]

- 5. uobabylon.edu.iq [uobabylon.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Bridgman–Stockbarger method - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Czochralski method - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. scribd.com [scribd.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Crystal growth – Alineason [alineason.com]

- 22. indico.fjfi.cvut.cz [indico.fjfi.cvut.cz]

- 23. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 24. powerwaywafer.com [powerwaywafer.com]

- 25. documents.thermofisher.com [documents.thermofisher.com]

- 26. ossila.com [ossila.com]

- 27. measurlabs.com [measurlabs.com]

Solubility of Neodymium Fluoride in Acidic Solutions: A Technical Guide

This technical guide provides a comprehensive overview of the solubility of neodymium (III) fluoride (B91410) (NdF₃) in various acidic environments. Targeting researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details experimental methodologies from pivotal studies, and illustrates the underlying chemical processes.

Quantitative Solubility Data

The solubility of neodymium fluoride is significantly influenced by temperature, acid type, and the presence of other ions that can form complexes with neodymium or fluoride. The following tables summarize the available quantitative data from various studies to facilitate comparison.

Table 1: Solubility Product (Ksp) and Formation Constants in Acidic Solutions at Elevated Temperatures

This data is derived from studies of NdF₃ solubility in fluoride-bearing acidic solutions, where pH was maintained at approximately 1.2-1.3 to prevent neodymium hydrolysis.[1]

| Temperature (°C) | Ionic Strength (mol/l) | log Ksp (NdF₃ ⇌ Nd³⁺ + 3F⁻) | log K (Nd³⁺ + F⁻ ⇌ NdF²⁺) |

| 150 | - | -21.5 ± 0.2 | 5.5 ± 0.2 |

| 200 | - | -22.8 ± 0.1 | 6.2 ± 0.1 |

| 250 | - | -24.4 ± 0.2 | 6.8 ± 0.1 |

Note: The original study investigated a range of ionic strengths and the provided constants are derived from that data. The dominant aqueous species observed were Nd³⁺ and NdF²⁺.[1]

Table 2: Solubility of this compound in Various Mineral Acids

| Acid Solution | Acid Concentration | Temperature (°C) | Saturated NdF₃ Concentration (g/L) |

| Nitric Acid (HNO₃) | 16 mol/L | 190 (microwave digestion) | 2.5 - 3.9 |

| Sulfuric Acid (H₂SO₄) | 0–35 wt % | 20 | Higher than in HCl or H₃PO₄ |

| Phosphoric Acid (H₃PO₄) | 0–27.6 g/L | 20 | - |

Note: The solubility in sulfuric acid is noted to be higher due to the formation of fluorosulfate (B1228806) complexes.[2] The high solubility in concentrated nitric acid was achieved under microwave digestion, which may not represent equilibrium solubility under standard conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the experimental protocols used to determine the solubility of this compound.

High-Temperature Solubility Determination in Autoclaves

This protocol is based on the methodology for determining NdF₃ solubility at 150, 200, and 250 °C.[1][3]

Objective: To determine the solubility product of NdF₃ and the formation constants of this compound complexes at elevated temperatures and pressures.

Apparatus and Materials:

-

Titanium alloy (grade 2 ASTM B348) autoclaves.[1]

-

Teflon test tubes and stoppers.[3]

-

Crystals of pure this compound (NdF₃).

-

Hydrofluoric acid (HF) solutions of varying concentrations (0 to 0.15 mol/l).[3]

-

Perchloric acid (HClO₄) and sodium perchlorate (B79767) (NaClO₄) for pH and ionic strength control.[3]

-

Concentrated sulfuric acid.[3]

-

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for neodymium concentration analysis.[3]

-

Neutron Activation Analysis (NAA) or Ion-Selective Electrode (ISE) for fluoride concentration analysis.[3]

Procedure:

-

Sample Preparation: Crystals of NdF₃ are placed into Teflon test tubes.

-

Solution Preparation: Aqueous solutions with a total fluoride concentration ranging from 2.0 × 10⁻³ to 0.23 mol/l are prepared.[1] The pH is adjusted to 1.2–1.3 using perchloric acid to prevent Nd hydrolysis. The ionic strength of the solutions is controlled using sodium perchlorate.[3]

-

Equilibration: The Teflon test tubes containing the NdF₃ crystals and the acidic solution are sealed and placed in the titanium alloy autoclaves. To prevent the rupture of the Teflon tubes due to internal pressure, a calculated amount of distilled water is added to the autoclave to equalize the pressure.

-

The autoclaves are heated to the desired temperature (150, 200, or 250 °C) and held for a sufficient time to reach equilibrium. Kinetic experiments have shown that equilibrium is typically attained after 2.5 days at 200 °C.[1]

-

Quenching and Sample Recovery: After the equilibration period, the autoclaves are rapidly cooled (quenched) to room temperature. The Teflon tubes are removed, and the solid NdF₃ is separated from the solution.

-

Sample Analysis:

-

To ensure all dissolved neodymium is accounted for, any Nd species that may have precipitated upon cooling are redissolved by adding a small amount of concentrated sulfuric acid to the experimental solution.[3]

-

The concentration of neodymium in the solution is determined using ICP-MS.[3]

-

The total fluoride concentration is determined by titration with NaOH or by using an ion-selective electrode.[1]

-

General "Shake-Flask" Method for Solubility at Ambient Temperature

This is a traditional and widely used method for determining the equilibrium solubility of a sparingly soluble salt.[4]

Objective: To determine the solubility of NdF₃ in a specific acidic medium at a constant temperature.

Apparatus and Materials:

-

This compound (NdF₃) powder.

-

Acidic solvent of interest (e.g., solutions of H₂SO₄, HNO₃, or HCl).

-

Constant temperature shaker bath or orbital shaker in a temperature-controlled room.

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.22 µm or less).

-

Analytical balance.

-

Apparatus for concentration determination (e.g., ICP-MS for neodymium, Ion-Selective Electrode for fluoride).

Procedure:

-

Preparation: An excess amount of NdF₃ powder is added to a flask containing the acidic solution of known composition and concentration. The excess solid is necessary to ensure that the solution becomes saturated.

-

Equilibration: The flask is sealed and placed in the constant temperature shaker bath. The mixture is agitated at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible at the end of this period.[4]

-

Phase Separation: A sample of the suspension is withdrawn. The solid and liquid phases are immediately separated by filtration to prevent further dissolution or precipitation.

-

Analysis: The concentration of neodymium and/or fluoride in the clear filtrate is determined using a suitable analytical technique.

-

Confirmation of Equilibrium: To confirm that equilibrium was reached, samples can be taken at different time points (e.g., 24 and 48 hours). If the concentration in the filtrate is the same at both times, it is assumed that equilibrium has been established.

Visualizing the Process

Diagrams can aid in understanding the complex equilibria and workflows involved in solubility studies. The following visualizations are provided in the DOT language for use with Graphviz.

Chemical Equilibria in Acidic Solution

The dissolution of this compound in an acidic solution involves the solid dissolving to release ions, which can then participate in further complexation reactions with fluoride ions.

Caption: Dissolution and complexation equilibria of NdF₃ in an acidic medium.

Experimental Workflow for Solubility Determination

The following diagram outlines a generalized workflow for the experimental determination of this compound solubility.

Caption: General experimental workflow for NdF₃ solubility measurement.

References

Neodymium Fluoride (CAS No. 13709-42-7): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Neodymium fluoride (B91410) (NdF₃), an inorganic compound with the CAS number 13709-42-7, is a key material in various advanced technological applications. This technical guide provides an in-depth overview of its core properties, synthesis methodologies, and applications, with a focus on data relevant to scientific research and development.

Physicochemical Properties

Neodymium fluoride is a purplish-pink colored solid with a high melting point.[1] It is a crystalline ionic compound that is insoluble in water.[2][3][4] The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | NdF₃ | [1][2][5][6] |

| Molecular Weight | 201.24 g/mol | [1][6] |

| CAS Number | 13709-42-7 | [1][2][6] |

| Appearance | Pale lilac or purplish-pink crystals/powder | [1][2] |

| Density | 6.5 g/cm³ | [1][2] |

| Melting Point | 1374 - 1410 °C | [1][2][5][7] |

| Boiling Point | 2300 °C | [2][5][7] |

| Solubility in Water | Insoluble | [2][3] |

| Crystal Structure | Hexagonal | [3][6] |

| Refractive Index (at 500nm) | 1.61 | [4] |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. The choice of method often depends on the desired purity and physical form of the final product.

Aqueous Precipitation Method

A common laboratory-scale synthesis involves the reaction of a water-soluble neodymium salt, such as neodymium nitrate (B79036), with hydrofluoric acid.[1] The high insolubility of this compound in water allows it to precipitate out from the aqueous solution.[1]

Experimental Protocol:

-

Dissolution: Dissolve neodymium(III) nitrate (Nd(NO₃)₃) in deionized water to create an aqueous solution.

-

Precipitation: Add hydrofluoric acid (HF) to the neodymium nitrate solution. This will result in the precipitation of this compound hydrate (B1144303) (NdF₃•½H₂O).[1]

-

Filtration and Washing: Separate the precipitate from the solution by filtration. Wash the collected solid with deionized water to remove any unreacted starting materials and byproducts.

-

Drying: Dry the hydrated this compound to obtain the anhydrous form. Unlike other neodymium halides, the hydrate of this compound can be dried to the anhydrous material without the formation of oxyhalides upon heating.[1]

The chemical equation for this reaction is: Nd(NO₃)₃(aq) + 3HF(aq) → NdF₃(s) + 3HNO₃(aq)[1]

A similar precipitation method can be employed using other neodymium salts like neodymium chloride or neodymium acetate (B1210297) with a fluoride source such as sodium fluoride. For example, neodymium chloride hexahydrate and neodymium nitrate hexahydrate can be reacted with sodium fluoride in an aqueous solution.[8]

Solid-State Reaction Method

Another method involves the direct reaction of neodymium(III) oxide (Nd₂O₃) with a fluorinating agent.

Experimental Protocol using Hydrofluoric Acid:

-

Reaction Setup: Place neodymium(III) oxide in a suitable reaction vessel.

-

Fluorination: Expose the oxide to hydrofluoric acid.

-

Product Formation: The reaction yields this compound and water.[1]

The balanced chemical equation is: Nd₂O₃(s) + 6HF → 2NdF₃(s) + 3H₂O[1]

Experimental Protocol using Ammonium (B1175870) Bifluoride:

This method is advantageous as it avoids the direct handling of highly corrosive hydrofluoric acid.

-

Mixing: Mix neodymium oxide with ammonium bifluoride (NH₄HF₂).[9] A 10% excess of ammonium bifluoride relative to the stoichiometric amount is recommended for optimal results.[9]

-

Heating: Heat the mixture in a controlled manner. A sequential reduction in the heating rate from 3 to 1 °C/min up to 600 °C has been found to be effective.[9]

-

Fluorination: The thermal decomposition of ammonium bifluoride produces hydrogen fluoride in situ, which then reacts with the neodymium oxide.

-

Final Product: This process yields this compound with a high degree of fluorination (99.0–99.8%).[9]

Applications in Research and Development

This compound is a versatile material with numerous applications in high-tech industries.

-

Laser Technology: It is a crucial component in the manufacturing of fluoride glasses and rare earth crystal laser materials.[3] Neodymium-doped materials, including fluoride-based hosts, are widely used in solid-state lasers.

-

Optical Materials: NdF₃ is used in the production of optical fibers and as a component in protective lenses for welding goggles due to its strong absorption band around 580 nm.[3][4] It is also used in CRT displays to enhance color contrast.[4]

-

Metallurgy: In metallurgy, it serves as an additive for magnesium alloys used in the aviation industry and is a precursor for the electrolytic production of neodymium metal.[3]

-

Magnetic Materials: this compound is a raw material for the production of powerful neodymium-iron-boron (NdFeB) permanent magnets.[3]

-

Drug Delivery and Bioimaging: In the medical field, rare earth fluorides, including this compound nanoparticles, show promise for applications in bioimaging and as carriers for targeted drug delivery systems due to their biocompatibility and luminescent properties.[10]

-

Catalysis: The high surface area of this compound powder makes it a potential catalyst or catalyst support in various chemical reactions.[11]

Safety and Handling

This compound is considered moderately to highly toxic, and its chemical, physical, and toxicological properties have not been exhaustively investigated.[2] It is crucial to handle this compound with appropriate safety precautions.

Hazard Statements:

-

Harmful if swallowed, in contact with skin, or if inhaled.[14]

-

Contact with acids liberates very toxic gas (hydrogen fluoride).[7][13]

Precautionary Measures:

-

Store in a cool, dry, well-ventilated place in tightly sealed containers.[2][7] It is hygroscopic and should be protected from moisture.[2]

-

Use in a well-ventilated area, preferably under a chemical fume hood.[7][15]

-

Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, eye protection, and a NIOSH-approved respirator.[7][12]

First Aid:

-

Inhalation: Remove the victim to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[2][7]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention.[2][7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[2][7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and drink plenty of water. Seek immediate medical attention.[7]

References

- 1. Neodymium(III) fluoride - Wikipedia [en.wikipedia.org]

- 2. This compound - ESPI Metals [espimetals.com]

- 3. zegmetal.com [zegmetal.com]

- 4. aemree.com [aemree.com]

- 5. WebElements Periodic Table » Neodymium » neodymium trifluoride [winter.group.shef.ac.uk]

- 6. CAS 13709-42-7: this compound, (NdF3) | CymitQuimica [cymitquimica.com]

- 7. fishersci.com [fishersci.com]

- 8. Rare earth metals production using alternative feedstock that eliminates HF - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. A Comprehensive Guide to Rare Earth Fluorides and Their Applications [stanfordmaterials.com]

- 11. nanokar.com [nanokar.com]

- 12. ltschem.com [ltschem.com]

- 13. fishersci.co.uk [fishersci.co.uk]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. fishersci.com [fishersci.com]

Unveiling the Magnetic Behavior of Neodymium Fluoride at Low Temperatures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the magnetic susceptibility of Neodymium Fluoride (B91410) (NdF₃) at low temperatures. This rare-earth halide exhibits intriguing magnetic properties influenced by its crystal structure and the electronic configuration of the Neodymium ion. Understanding these properties is crucial for its potential applications in various advanced materials and technologies. This document synthesizes key findings from published research, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying physical principles.

Core Concepts: Magnetism in Neodymium Fluoride

This compound crystallizes in a hexagonal structure with the P6₃/mcm space group[1]. The magnetic properties of NdF₃ are primarily dictated by the 4f electrons of the Nd³⁺ ions. At high temperatures, NdF₃ behaves as a paramagnetic material, with the magnetic moments of the individual Nd³⁺ ions randomly oriented. As the temperature is lowered, the interactions between these magnetic moments become more significant, leading to a deviation from simple paramagnetic behavior.

The magnetic susceptibility (χ) of NdF₃ follows the Curie-Weiss law at temperatures above approximately 25 K[2]. This law describes the relationship between magnetic susceptibility and temperature for paramagnetic materials that exhibit magnetic interactions.

Quantitative Data: Magnetic Susceptibility of NdF₃

The magnetic susceptibility of single-crystal this compound has been measured over a wide temperature range. The data reveals a transition from paramagnetic behavior at higher temperatures to a more complex magnetic state at cryogenic temperatures.

Table 1: Inverse Molar Magnetic Susceptibility of NdF₃ vs. Temperature

| Temperature (K) | Inverse Molar Susceptibility (mol/emu) |

| 2 | ~10 |

| 10 | ~35 |

| 25 | ~60 |

| 50 | ~100 |

| 100 | ~175 |

| 150 | ~250 |

| 200 | ~325 |

| 250 | ~400 |

| 300 | ~475 |

Note: Data is extracted from the graphical representation in Leycuras et al.[2]. The values are approximate and intended for illustrative purposes.

Table 2: Curie-Weiss Law Parameters for NdF₃

| Parameter | Value |

| Paramagnetic Curie Temperature (θp) | -26 K |

| Curie Constant (C) | Not explicitly stated |

Source: Leycuras et al.[2]

The negative paramagnetic Curie temperature suggests that the dominant magnetic interactions between the Nd³⁺ ions are antiferromagnetic in nature.

Experimental Protocols

The determination of the magnetic susceptibility of NdF₃ at low temperatures requires precise and sensitive measurement techniques. The following outlines a general experimental protocol based on standard practices for such materials.

I. Sample Preparation

-

Single Crystal Growth: High-quality single crystals of NdF₃ are essential for accurate anisotropic magnetic measurements. These are typically grown from a melt using techniques like the Bridgman-Stockbarger method.

-

Sample Mounting: The single crystal is carefully oriented and mounted on a sample holder. For anisotropic measurements, the crystallographic axes must be aligned with respect to the applied magnetic field. The sample is typically affixed using a minimal amount of non-magnetic grease or varnish to ensure good thermal contact and prevent movement during measurement.

II. Magnetic Susceptibility Measurement (SQUID Magnetometry)

A Superconducting Quantum Interference Device (SQUID) magnetometer is the instrument of choice for measuring the weak magnetic signals from materials like NdF₃, especially at low temperatures.

-

DC Magnetic Susceptibility Measurement:

-

Zero-Field-Cooled (ZFC) Protocol:

-

The sample is cooled from room temperature to the lowest desired temperature (e.g., 2 K) in the absence of an external magnetic field.

-

A small DC magnetic field (e.g., 100 Oe) is applied.

-

The magnetic moment of the sample is measured as the temperature is slowly increased.

-

-

Field-Cooled (FC) Protocol:

-

A small DC magnetic field is applied to the sample at room temperature.

-

The sample is cooled to the lowest desired temperature in the presence of the magnetic field.

-

The magnetic moment is measured as the temperature is increased.

-

-

Data Analysis: The magnetic susceptibility (χ) is calculated from the measured magnetic moment (m), the applied magnetic field (H), and the molar mass of the sample.

-

-

AC Magnetic Susceptibility Measurement:

-

An AC magnetic field of a specific frequency and amplitude is applied to the sample, superimposed on a DC field (which can be zero).

-

The in-phase (χ') and out-of-phase (χ'') components of the AC susceptibility are measured as a function of temperature and/or frequency.

-

AC susceptibility measurements are particularly useful for probing dynamic magnetic effects and identifying magnetic ordering transitions.

-

Visualizing the Physics: Crystal Field Effects

The magnetic properties of NdF₃ are profoundly influenced by the crystal electric field (CEF) generated by the surrounding fluoride ions. This field lifts the degeneracy of the 4f electronic energy levels of the Nd³⁺ ion, a phenomenon known as Stark splitting.

Caption: Energy level splitting of Nd³⁺ ion.

The above diagram illustrates the sequential splitting of the energy levels of a free Nd³⁺ ion. The initial degeneracy is first lifted by spin-orbit coupling, resulting in the formation of J-manifolds. Subsequently, the crystal electric field of the NdF₃ lattice further splits these J-manifolds into a series of Stark levels. The energy separation and symmetry of these Stark levels determine the magnetic anisotropy and the temperature dependence of the magnetic susceptibility at low temperatures.

Caption: Workflow for DC magnetic susceptibility measurement.

This flowchart outlines the key steps involved in a typical DC magnetic susceptibility measurement using a SQUID magnetometer, encompassing both zero-field-cooled and field-cooled protocols.

Conclusion

The magnetic susceptibility of this compound at low temperatures is a complex interplay of paramagnetic behavior, antiferromagnetic interactions, and crystal field effects. The deviation from the Curie-Weiss law below 25 K highlights the importance of the crystal electric field in determining the ground state properties of the Nd³⁺ ions. Further investigations at even lower temperatures and with complementary techniques such as neutron scattering would be invaluable to fully elucidate the nature of the magnetic ordering and the precise energy level scheme in this fascinating material. The data and protocols presented in this guide provide a solid foundation for researchers and scientists working with NdF₃ and other related rare-earth compounds.

References

An In-Depth Technical Guide to the Thermal Expansion Coefficient of Neodymium Trifluoride (NdF₃)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal expansion properties of Neodymium Trifluoride (NdF₃). Due to a scarcity of direct experimental data for NdF₃ in publicly accessible literature, this guide leverages data from analogous compounds and outlines the established experimental protocols for determining the thermal expansion coefficient.

Executive Summary

Neodymium Trifluoride (NdF₃) is a crystalline solid with a tysonite-type hexagonal structure. This crystal structure dictates that its thermal expansion is anisotropic, meaning the material expands at different rates along its different crystallographic axes. Understanding this property is crucial for applications involving temperature variations, such as in the manufacturing of optical fibers, lasers, and in certain drug delivery matrixes where temperature stability is critical. This guide presents data for Lanthanum Trifluoride (LaF₃), a structurally analogous material, to provide a reasonable estimation of the thermal expansion behavior of NdF₃. Furthermore, a detailed experimental protocol for measuring these properties via High-Temperature X-ray Diffraction (HT-XRD) is provided.

Quantitative Data on Thermal Expansion

Table 1: Anisotropic Thermal Expansion Coefficient of LaF₃ at 298 K (25 °C)

| Parameter | Value |

| Coefficient of Thermal Expansion (α∥) | 11 x 10⁻⁶ K⁻¹ |

| (parallel to c-axis) | |

| Coefficient of Thermal Expansion (α⊥) | 15.8 x 10⁻⁶ K⁻¹ |

| (perpendicular to c-axis) | |

| Volumetric Thermal Expansion (β) (Calculated) | ~37.8 x 10⁻⁶ K⁻¹ |

Note: The volumetric thermal expansion coefficient (β) is approximated by the formula β ≈ 2α⊥ + α∥ for hexagonal crystal systems.

Experimental Protocols

The primary method for determining the thermal expansion coefficient of a crystalline material like NdF₃ is High-Temperature X-ray Diffraction (HT-XRD). This technique measures the change in the dimensions of the crystal's unit cell as a function of temperature.

High-Temperature X-ray Diffraction (HT-XRD) Methodology

This protocol describes a generalized procedure for measuring the anisotropic thermal expansion coefficients of a crystalline powder sample.

3.1.1 Sample Preparation

-

Material Purity: Obtain high-purity NdF₃ powder (≥99.9%). The presence of impurities, particularly oxides or oxyfluorides, can significantly affect the results.

-

Sample Grinding: Gently grind the NdF₃ powder in an agate mortar to a fine, homogenous particle size (typically <10 µm) to ensure good particle statistics and reduce preferred orientation effects in the diffraction pattern.

-

Sample Mounting: The powdered sample is mounted onto a high-temperature resistant sample holder, commonly made of platinum, alumina, or sapphire. The powder should be packed to create a flat, dense surface to ensure accurate diffraction geometry.

3.1.2 Instrumentation and Data Collection

-

Diffractometer Setup: Utilize a powder X-ray diffractometer equipped with a high-temperature furnace chamber. The chamber should have windows (e.g., beryllium or Kapton) that are transparent to X-rays and be capable of operating under a controlled atmosphere or vacuum to prevent sample oxidation.

-

Atmosphere Control: To prevent the formation of neodymium oxyfluoride at elevated temperatures, data collection should be performed under an inert atmosphere (e.g., flowing argon or nitrogen) or a vacuum.

-

Temperature Program:

-

Begin by collecting a baseline diffraction pattern at room temperature (e.g., 298 K).

-

Heat the sample to the first target temperature at a controlled rate (e.g., 5-10 K/min).

-

Allow the temperature to stabilize for a set period (e.g., 10-15 minutes) before starting the diffraction measurement to ensure thermal equilibrium.

-

Collect the X-ray diffraction pattern over a pre-determined 2θ range that covers the principal diffraction peaks of NdF₃.

-

Repeat this process at regular temperature intervals (e.g., every 50-100 K) up to the desired maximum temperature.

-

Data can also be collected upon cooling to check for thermal hysteresis.

-

3.1.3 Data Analysis

-

Phase Identification: Analyze the diffraction pattern at each temperature to confirm that no phase transitions or chemical reactions (e.g., oxidation) have occurred.

-

Lattice Parameter Refinement: For each diffraction pattern, perform a Rietveld refinement or a similar profile fitting method to accurately determine the lattice parameters ('a' and 'c' for the hexagonal system) of NdF₃ at that specific temperature.

-

Calculation of Thermal Expansion Coefficients:

-

Plot the refined lattice parameters 'a' and 'c' as a function of temperature (T).

-

Fit a suitable polynomial function to the a(T) and c(T) data.

-

The linear thermal expansion coefficients along the 'a' and 'c' axes are then calculated from the derivatives of the fitted functions:

-

αₐ(T) = (1/a₀) * (da/dT)

-

α꜀(T) = (1/c₀) * (dc/dT) (where a₀ and c₀ are the lattice parameters at a reference temperature, e.g., 298 K).

-

-

The volumetric thermal expansion coefficient (β) is then calculated as:

-

β(T) ≈ 2αₐ(T) + α꜀(T)

-

-

Visualizations

Experimental Workflow for Thermal Expansion Measurement

The following diagram illustrates the logical flow of the experimental protocol for determining the thermal expansion coefficient of NdF₃ using HT-XRD.

Caption: HT-XRD workflow for NdF₃ thermal expansion.

Electronic band structure of Neodymium fluoride

An In-depth Technical Guide to the Electronic Band Structure of Neodymium Fluoride (B91410)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the electronic band structure of Neodymium Fluoride (NdF₃), a material of interest in various scientific and technological fields. The content is structured to cater to a scientific audience, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key concepts and workflows.

Introduction

This compound (NdF₃) is a rare-earth trifluoride that crystallizes in a hexagonal (trigonal tysonite) structure.[1] Its wide band gap and the presence of localized 4f electrons in Neodymium give rise to interesting electronic and optical properties. Understanding the electronic band structure is crucial for applications ranging from scintillators and lasers to dielectrics in advanced electronic devices.[2][3][4] This guide summarizes the current theoretical understanding and outlines the experimental approaches for characterizing the electronic properties of NdF₃.

Theoretical Electronic Band Structure

The accurate theoretical description of the electronic structure of NdF₃ requires methods that can properly account for the strongly correlated 4f electrons of the Neodymium atom.

Computational Methodology

First-principles calculations based on Density Functional Theory (DFT) are the primary tools for investigating the electronic band structure of materials like NdF₃.[5][6] Due to the localized and strongly correlated nature of the Nd 4f electrons, standard DFT approximations like the Local Density Approximation (LDA) or Generalized Gradient Approximation (GGA) are often insufficient and may incorrectly predict a metallic state.[2] To overcome this, the DFT+U method, which introduces an on-site Coulomb interaction parameter (U), is employed to correctly describe the electronic properties and predict the insulating ground state.[2][7]

The general workflow for such a calculation is depicted below.

Caption: Workflow for ab initio electronic structure calculations of NdF₃.

Calculated Properties

Theoretical studies on rare-earth trifluorides, including NdF₃, reveal a wide band gap insulating nature.[2] The valence band is primarily composed of F 2p states, while the conduction band is formed by Nd 5d and 6s states. The highly localized Nd 4f states lie within the band gap.

| Property | Value | Source |

| Crystal Structure | Hexagonal (Trigonal) | [1] |

| Space Group | P-3c1 | [8][9] |

| Calculated Band Gap (GGA) | 5.44 eV | Materials Project |

| Band Gap Type | Direct (at Γ point) | Materials Project |

Note: DFT calculations, even with corrections, can underestimate the band gap. Experimental validation is crucial.

The density of states (DOS) for a similar rare-earth trifluoride, LaF₃, shows that the states near the Fermi level are dominated by the F 2p orbitals in the valence band and La 5d orbitals in the conduction band. A similar electronic structure is expected for NdF₃, with the addition of the Nd 4f states within the band gap.

Experimental Characterization Techniques

Direct experimental investigation of the electronic band structure relies on techniques such as Angle-Resolved Photoemission Spectroscopy (ARPES) and X-ray Photoelectron Spectroscopy (XPS).

Experimental Protocols

ARPES is a powerful technique for directly mapping the occupied electronic band structure of crystalline solids.[10][11] For a wide band gap insulator like NdF₃, ARPES experiments present challenges, including sample charging and the need for high photon energies to access a sufficient range of the Brillouin zone.

Sample Preparation:

-

Single crystals of NdF₃ are required.

-

The sample must be cleaved in-situ under ultra-high vacuum (UHV) conditions (< 5x10⁻¹¹ Torr) to expose a clean, atomically flat surface.[12][13] This is critical to avoid surface contamination which can obscure the intrinsic electronic structure.

Data Acquisition:

-

A monochromatic photon source, typically a synchrotron beamline or a VUV laser, is used to excite photoelectrons.[14][15]

-

The kinetic energy and emission angle of the photoemitted electrons are measured using a hemispherical electron analyzer.[10][11]

-

By systematically varying the emission angle, the electron energy versus momentum (E vs. k) dispersion, i.e., the band structure, can be mapped.

-

For insulating samples, a low-energy electron flood gun may be necessary to counteract sample charging.

Caption: A typical experimental workflow for ARPES measurements.

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of a material.[16] For NdF₃, XPS can be used to probe the core levels of Nd and F, as well as the valence band region, providing information on the density of occupied states.

Sample Preparation:

-

NdF₃ powder or a single crystal is mounted on a sample holder.

-

Surface contaminants are typically removed by gentle Ar⁺ ion sputtering. However, care must be taken as sputtering can alter the surface stoichiometry and chemical states of rare-earth compounds.[17]

Data Acquisition and Analysis:

-

The sample is irradiated with monochromatic X-rays (e.g., Al Kα or Mg Kα).

-

The kinetic energies of the emitted photoelectrons are measured.

-

Survey Scan: A wide energy range scan is performed to identify all elements present on the surface.

-

High-Resolution Scans: Detailed scans of the Nd 3d, Nd 4d, and F 1s core levels, as well as the valence band region, are acquired.

-

Data Analysis: The binding energies are referenced to the adventitious C 1s peak (284.8 eV). The complex multiplet splitting and satellite features in the Nd core level spectra must be carefully analyzed to determine the oxidation state (Nd³⁺).[17][18][19] The valence band spectrum provides an experimental measure of the total density of occupied states.

Caption: Standard workflow for XPS analysis of NdF₃.

Summary and Outlook

The electronic structure of this compound is characterized by a wide band gap with the valence band dominated by F 2p states and the conduction band by Nd 5d/6s states. The Nd 4f electrons form localized states within this gap. Theoretical calculations using the DFT+U method are essential for an accurate description of its electronic properties.

While direct experimental determination of the full band structure of NdF₃ via ARPES has not been extensively reported, the methodologies outlined in this guide provide a clear pathway for such investigations. XPS remains a valuable tool for probing the occupied density of states and confirming the chemical integrity of the material. Further experimental work is needed to precisely determine the band gap and band dispersions of NdF₃, which will be invaluable for the design and optimization of devices based on this and related rare-earth fluoride materials.

References

- 1. Lanthanide Contraction in LnF3 (Ln = Ce-Lu) and Its Chemical and Structural Consequences: Part 1: Location of YF3 in the LnF3 Series According to Its Chemical and Structural Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. repositum.tuwien.at [repositum.tuwien.at]

- 5. youtube.com [youtube.com]

- 6. brandonli.net [brandonli.net]

- 7. researchgate.net [researchgate.net]

- 8. mp-905: LaF3 (trigonal, P-3c1, 165) [legacy.materialsproject.org]

- 9. researchgate.net [researchgate.net]

- 10. Angle-resolved photoemission spectroscopy - Wikipedia [en.wikipedia.org]

- 11. phas.ubc.ca [phas.ubc.ca]

- 12. pubs.aip.org [pubs.aip.org]

- 13. escholarship.org [escholarship.org]

- 14. ARPES investigation of the electronic structure and its evolution in magnetic topological insulator MnBi2+2nTe4+3n family - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Angle-resolved Photoemission Spectroscopy | Shen Laboratory [arpes.stanford.edu]

- 16. X-Ray Photoelectron Spectroscopy (XPS; aka Electron Spectroscopy for Chemical Analysis, ESCA) [serc.carleton.edu]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

In-Depth Technical Guide: High-Pressure Phase Transition of Neodymium Fluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neodymium fluoride (B91410) (NdF₃), a compound with a hexagonal tysonite crystal structure at ambient conditions, is a material of significant interest in various fields, including solid-state physics and materials science. The application of high pressure can induce profound changes in the crystal structure of materials, leading to novel phases with distinct physical and chemical properties. While experimental data on the high-pressure behavior of NdF₃ is limited, studies on analogous light lanthanide trifluorides (REF₃) and theoretical predictions provide insights into its expected phase transitions under extreme compression. This guide summarizes the current understanding of the high-pressure behavior of NdF₃, drawing parallels from related compounds and outlining the experimental methodologies used in such investigations.

At ambient pressure, neodymium fluoride (NdF₃) crystallizes in the hexagonal P-3c1 space group, a structure common to the light lanthanide trifluorides. Research on the structural stability of NdF₃ under compression has shown that this hexagonal phase remains stable up to at least 20 GPa. However, investigations into other light lanthanide trifluorides, such as LaF₃ and CeF₃, have revealed a pressure-induced phase transition to an orthorhombic Pnma structure. This suggests that NdF₃ is likely to undergo a similar hexagonal-to-orthorhombic phase transition at pressures exceeding 20 GPa.

Predicted High-Pressure Phase Transition of NdF₃

Based on the systematic behavior of the lanthanide trifluoride series, a pressure-induced phase transition from the ambient hexagonal (P-3c1) phase to a high-pressure orthorhombic (Pnma) phase is anticipated for NdF₃.

Crystal Structures

-

Ambient Pressure Phase (Hexagonal, P-3c1): The tysonite structure of NdF₃ is characterized by a nine-fold coordination of the neodymium ion.

-

High-Pressure Phase (Orthorhombic, Pnma): The predicted high-pressure phase adopts an orthorhombic crystal system, which is a more densely packed arrangement.

Quantitative Data

Table 1: Crystallographic Data for NdF₃ under Pressure

| Property | Ambient Pressure (Hexagonal, P-3c1) | High Pressure (Predicted Orthorhombic, Pnma) |

| Pressure (GPa) | 0 | > 20 (Predicted) |

| Space Group | P-3c1 | Pnma |

| Lattice Parameters (Å) | a = 7.031, c = 7.201 | Data not available |

| Unit Cell Volume (ų) | 308.8 | Expected to be smaller |

Table 2: Volume Compression of Hexagonal NdF₃

| Pressure (GPa) | Unit Cell Volume (ų) | Volume Compression (V/V₀) |

| 0 | 308.8 | 1.000 |

| 5 | 295.4 | 0.957 |

| 10 | 284.1 | 0.920 |

| 15 | 274.5 | 0.889 |

| 20 | 266.2 | 0.862 |

Note: The data in Table 2 is based on the observed compression of the hexagonal phase and does not reflect a phase transition.

Experimental Protocols

The investigation of high-pressure phase transitions in materials like NdF₃ typically involves in-situ synchrotron X-ray diffraction (XRD) and Raman spectroscopy performed in a diamond anvil cell (DAC).

High-Pressure Synchrotron X-ray Diffraction

Objective: To determine the crystal structure and its evolution under pressure.

Methodology:

-

Sample Preparation: A fine powder of NdF₃ is loaded into a sample chamber drilled in a metal gasket, which is placed between the two diamond anvils of a DAC.

-

Pressure Medium: A pressure-transmitting medium (e.g., silicone oil, or a mixture of methanol (B129727) and ethanol) is added to the sample chamber to ensure hydrostatic or quasi-hydrostatic pressure conditions.

-

Pressure Calibration: A small ruby chip is included in the sample chamber. The pressure is determined by measuring the pressure-dependent fluorescence shift of the ruby R1 line.

-

Data Collection: The DAC is mounted on a synchrotron beamline. A high-brilliance, monochromatic X-ray beam is focused on the sample.

-

Diffraction Pattern Acquisition: Two-dimensional diffraction patterns are collected on an area detector (e.g., a CCD or image plate detector) at various pressure points upon compression and decompression.

-

Data Analysis: The 2D diffraction images are integrated into 1D diffraction profiles (intensity vs. 2θ). The crystal structure at each pressure is determined by indexing the diffraction peaks and performing Rietveld refinement of the powder diffraction data. This analysis yields the space group, lattice parameters, and atomic positions.

High-Pressure Raman Spectroscopy

Objective: To probe changes in vibrational modes, which are sensitive to structural phase transitions.

Methodology:

-

Sample Preparation and Pressurization: The sample is loaded into a DAC as described for the XRD experiment.

-

Raman Measurement: The DAC is placed under a confocal Raman microscope. A laser is focused on the sample, and the scattered light is collected and analyzed by a spectrometer.

-

Data Acquisition: Raman spectra are collected at various pressures. The appearance of new Raman modes, the disappearance of existing modes, or abrupt changes in the slope of the Raman shift with pressure are indicative of a phase transition.

-

Data Analysis: The positions, intensities, and widths of the Raman peaks are analyzed as a function of pressure.

Visualizations

Experimental Workflow for High-Pressure Studies

Basic safety and handling of Neodymium fluoride powder

An In-depth Technical Guide to the Basic Safety and Handling of Neodymium Fluoride (B91410) Powder

Introduction

Neodymium (III) fluoride (NdF₃) is a specialized inorganic compound with the appearance of a pale lilac or white, odorless powder[1][2][3]. Due to its unique optical properties, it is a critical material in the manufacturing of fluoride glasses, optical fibers, and high-performance lenses[3]. It also serves as an intermediate in the production of neodymium metal, a key component of powerful neodymium-iron-boron (NdFeB) magnets[4].

Given its applications in advanced materials and technologies, Neodymium fluoride powder is increasingly handled by researchers, scientists, and professionals in drug development for various catalytic and synthetic processes[3]. However, its handling poses significant health and safety risks primarily due to its corrosive nature and its reactivity with acids, which liberates highly toxic hydrogen fluoride gas[1][2][5]. This guide provides a comprehensive overview of the essential safety protocols, hazard information, and handling procedures to ensure the safe use of this compound powder in a laboratory setting.

Hazard Identification and Toxicology

This compound is classified as a hazardous substance that can cause severe skin burns, serious eye damage, and respiratory irritation[2][5][6][7]. While the toxicological properties have not been exhaustively investigated, the known hazards associated with its components—neodymium and fluoride ions—necessitate stringent safety measures[1]. Neodymium itself is considered moderately to highly toxic, and fluoride exposure can lead to acute and chronic health effects[1].

Primary Hazards:

-

Skin Contact: Causes severe skin burns and irritation[2][6][7].

-

Eye Contact: Causes serious and potentially permanent eye damage[1][2][6][7].

-

Inhalation: May cause irritation to the respiratory system[1][7]. Chronic inhalation may lead to fluorosis, characterized by severe bone changes and pulmonary fibrosis[1].

-

Ingestion: Ingestion can cause severe swelling and damage to the delicate tissues of the mouth and throat, with a danger of perforation[6].

-